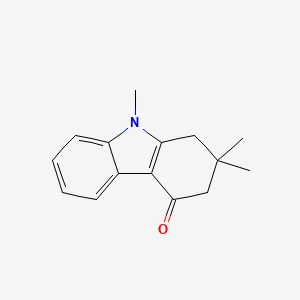
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the hydrogenation of carbazole derivatives. The process generally includes dissolving the carbazole in an alcohol or ester solvent, followed by hydrogenation using a suitable catalyst such as palladium or platinum. The reaction is usually carried out at room temperature to 80°C under atmospheric or low pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-4,5-dione, while reduction can produce various hydro derivatives.
Scientific Research Applications
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its interactions with serotonin receptors.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with various molecular targets and pathways. In medicinal chemistry, it is known to interact with serotonin receptors, which play a crucial role in mood regulation and other physiological processes. The compound’s structure allows it to fit into the receptor binding sites, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one: Another carbazole derivative with similar biological activities.
1,2,3,9-Tetrahydro-4H-carbazol-4-one: Known for its antimycobacterial activity.
6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one: Used in the synthesis of various pharmaceutical compounds.
Uniqueness
2,2,9-Trimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors more effectively.
Properties
CAS No. |
21785-47-7 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2,2,9-trimethyl-1,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C15H17NO/c1-15(2)8-12-14(13(17)9-15)10-6-4-5-7-11(10)16(12)3/h4-7H,8-9H2,1-3H3 |
InChI Key |
IMGIYQQMQVQLIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



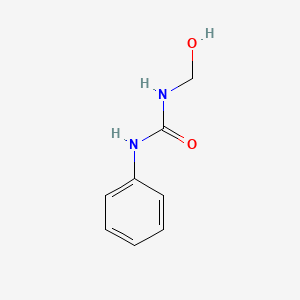
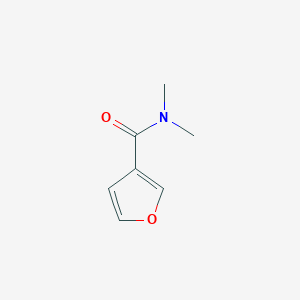



![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)
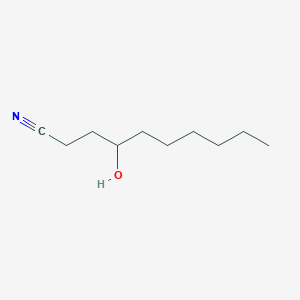
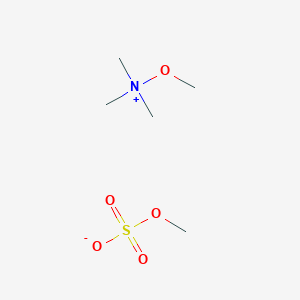
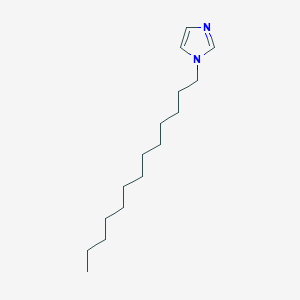
![6,7,8,9-Tetrahydro-5h-pyrrolo[1,2-a]azepine](/img/structure/B14706873.png)


